molecular formula C19H22N2O3S B5087447 4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide

4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide

Cat. No.: B5087447
M. Wt: 358.5 g/mol
InChI Key: KJSWQUKCEALTTN-UHFFFAOYSA-N
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Description

4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidinone ring, a phenylethyl group, and a benzenesulfonamide moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidinone ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The phenylethyl group is then introduced through a nucleophilic substitution reaction, followed by the sulfonamide formation using sulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-(2-oxopiperidin-1-yl)-N-(1-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15(16-7-3-2-4-8-16)20-25(23,24)18-12-10-17(11-13-18)21-14-6-5-9-19(21)22/h2-4,7-8,10-13,15,20H,5-6,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSWQUKCEALTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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